molecular formula C4H6N2O2 B1589411 5-Methoxyisoxazol-3-amine CAS No. 32326-25-3

5-Methoxyisoxazol-3-amine

Cat. No.: B1589411
CAS No.: 32326-25-3
M. Wt: 114.1 g/mol
InChI Key: PVDLBNRYTGXVPC-UHFFFAOYSA-N
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Scientific Research Applications

5-Methoxyisoxazol-3-amine has several scientific research applications, including:

Safety and Hazards

While specific safety and hazard information for 5-Methoxyisoxazol-3-amine was not found, it’s important to handle all chemicals with appropriate safety measures. This includes using adequate ventilation, minimizing dust generation and accumulation, and avoiding contact with eyes, skin, or clothing .

Future Directions

The future directions in the research of 5-Methoxyisoxazol-3-amine and other isoxazoles include the development of new eco-friendly synthetic strategies and the exploration of their potential applications in drug discovery . The synthesis of new representatives of isoxazoles is a topic of ongoing research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyisoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of α,β-acetylenic oximes with gold(III) chloride (AuCl3) as a catalyst, leading to substituted isoxazoles under moderate reaction conditions . Another method involves the oxidation of propargylamines to the corresponding oximes, followed by copper(I) chloride (CuCl)-mediated intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methoxyisoxazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of various substituted isoxazoles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitrile oxides, while substitution reactions can yield a variety of substituted isoxazoles .

Mechanism of Action

The mechanism of action of 5-Methoxyisoxazol-3-amine involves its interaction with various molecular targets and pathways. The compound’s isoxazole ring can participate in various biochemical reactions, potentially affecting enzyme activity and receptor binding. The methoxy and amino groups can also influence the compound’s reactivity and interactions with biological molecules .

Properties

IUPAC Name

5-methoxy-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c1-7-4-2-3(5)6-8-4/h2H,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDLBNRYTGXVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451554
Record name 3-Amino-5-methoxyisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32326-25-3
Record name 5-Methoxy-3-isoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32326-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-methoxyisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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